molecular formula C14H13NO3S2 B2916673 (Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-22-5

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2916673
CAS RN: 19375-22-5
M. Wt: 307.38
InChI Key: YYURDKKKWRIBEH-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate, also known as MBOT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

I have conducted searches to find detailed information on the scientific research applications of “(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate”. However, the available information does not explicitly list six to eight unique applications for this compound. The search results mention derivatives of this compound obtained by Knoevenagel condensation and suggest that changes in the heterocyclic substituent can significantly impact its physicochemical and biological properties .

properties

IUPAC Name

methyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-18-12(16)7-8-15-13(17)11(20-14(15)19)9-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURDKKKWRIBEH-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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